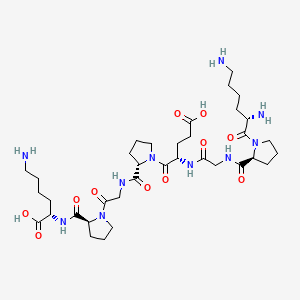
2-fluoro-N-methyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Acetotoluidide, 2-fluoro-N-methyl-: is a bioactive chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Acetotoluidide, 2-fluoro-N-methyl- typically involves the reaction of m-toluidine with acetyl chloride in the presence of a base such as pyridine to form m-acetotoluidide . The subsequent fluorination and methylation steps involve the use of fluorinating agents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of m-Acetotoluidide, 2-fluoro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Acetotoluidide, 2-fluoro-N-methyl- can undergo oxidation reactions to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are employed under mild conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: m-Acetotoluidide, 2-fluoro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its bioactive nature allows for the investigation of its interactions with biological molecules .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .
Industry: In the industrial sector, m-Acetotoluidide, 2-fluoro-N-methyl- is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials .
Mechanism of Action
The mechanism of action of m-Acetotoluidide, 2-fluoro-N-methyl- involves its interaction with specific molecular targets. The fluorine atom in its structure plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its bioactive effects .
Comparison with Similar Compounds
- m-Acetotoluidide
- 2-Fluoro-N-methyl-aniline
- N-Methyl-m-toluidine
Comparison: m-Acetotoluidide, 2-fluoro-N-methyl- stands out due to the presence of both a fluorine atom and a methyl group, which confer unique chemical and biological properties. Compared to m-Acetotoluidide, the fluorinated version exhibits enhanced reactivity and bioactivity. Similarly, the presence of the acetyl group differentiates it from 2-Fluoro-N-methyl-aniline and N-Methyl-m-toluidine, making it a distinct compound with specific applications .
Properties
CAS No. |
10016-01-0 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12FNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
InChI Key |
MRDDBKVEIYLRGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CF |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CF |
Appearance |
Solid powder |
Key on ui other cas no. |
10016-01-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Acetotoluidide, 2-fluoro-N-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)











